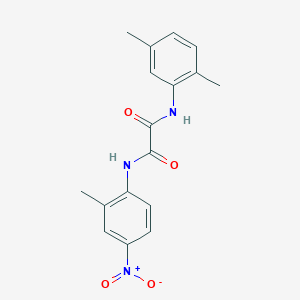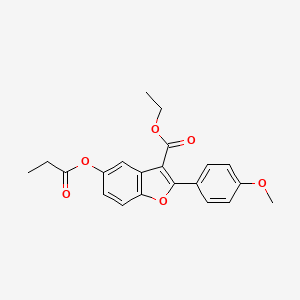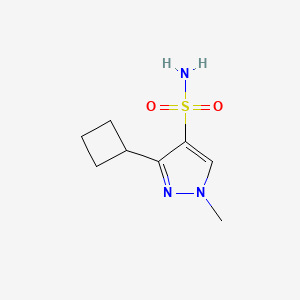
N1-(2,5-dimethylphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N1-(2,5-dimethylphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide is a specialized organic molecule that falls within the category of oxalamides. Oxalamides are compounds characterized by the presence of the oxalamide group, which consists of two amide groups connected by a carbonyl carbon. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of related oxalamides has been explored through a novel one-pot synthetic approach. Specifically, the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides has been achieved via the classical Meinwald rearrangement and a new rearrangement sequence. This method is operationally simple and high yielding, providing a useful formula for both anthranilic acid derivatives and oxalamides . Although the exact synthesis of this compound is not detailed, the methodology described could potentially be adapted for its synthesis.
Molecular Structure Analysis
While the molecular structure of this compound is not directly reported, insights can be drawn from related compounds. For instance, the crystal structure of N-(3-nitrophenyl)cinnamamide, a compound with a nitrophenyl moiety similar to that in the oxalamide of interest, has been determined by single-crystal X-ray diffraction analysis. This compound crystallizes in the monoclinic space group P21/n, with specific unit cell dimensions and a volume of 1282.76 (15) Å^3 at 150 K . The structural analysis of such compounds is crucial for understanding their chemical behavior and potential interactions.
Chemical Reactions Analysis
The chemical reactivity of oxalamides, including the one , can be inferred from their functional groups. The presence of amide groups suggests that these compounds may undergo reactions typical of amides, such as hydrolysis under acidic or basic conditions. Additionally, the nitro group in the molecule could participate in various chemical reactions, including reduction to an amine or involvement in electrophilic aromatic substitution reactions. The specific reactivity patterns of this compound would require further experimental investigation to elucidate.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxalamides are influenced by their molecular structure. The presence of multiple substituents on the aromatic rings, such as methyl and nitro groups, can affect the compound's solubility, melting point, and stability. The crystallographic analysis of related compounds provides valuable information about the solid-state properties, which can be correlated with their bulk physical properties. However, specific data on the physical and chemical properties of this compound would require detailed experimental measurements .
科学的研究の応用
Novel Synthetic Approaches
One study details a novel acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes for the synthesis of di- and mono-oxalamides, highlighting an efficient synthetic pathway for the production of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides. This method showcases the operational simplicity and high yields, offering a new formula for the synthesis of both anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Catalytic Applications
Research on Cu/Oxalic Diamide-Catalyzed Coupling of Terminal Alkynes with Aryl Halides revealed that specific oxalamide derivatives are highly effective ligands for copper-catalyzed coupling reactions. This study indicates the utility of these compounds in facilitating the synthesis of internal alkynes, demonstrating their significant role in organic synthesis and potential applications in materials science (Chen et al., 2023).
Environmental and Biological Applications
A computational and structural study on a newly synthesized sulfonamide molecule, derived from related nitroaniline and benzenesulfonamide compounds, provided insights into its potential environmental and biological applications. The study focused on the structural characterization, electronic properties, and interaction with biological targets, suggesting the relevance of such compounds in designing new molecules with specific environmental or biological activities (Murthy et al., 2018).
Antioxidant and Urease Inhibition Activities
Another study focused on the synthesis of 1,2,4-triazole and 1,3,4-thiadiazole derivatives, demonstrating their significant antioxidant activities and urease inhibition. This research underscores the potential of N1-(2,5-dimethylphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide derivatives in pharmacological and biochemical applications, specifically in the development of antioxidants and enzyme inhibitors (Khan et al., 2010).
特性
IUPAC Name |
N'-(2,5-dimethylphenyl)-N-(2-methyl-4-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-10-4-5-11(2)15(8-10)19-17(22)16(21)18-14-7-6-13(20(23)24)9-12(14)3/h4-9H,1-3H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFOTXFOEHMESG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Bromo-2-{[(4-fluorophenyl)imino]methyl}-6-methoxybenzenol](/img/structure/B2530224.png)

![ethyl 4-[(4-chlorophenyl)methylsulfanyl]-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2530227.png)



![Ethyl 7-ethoxyisothiazolo[4,5-d]pyrimidine-3-carboxylate](/img/structure/B2530232.png)


![N-(4-fluorobenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2530236.png)
![1-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2530238.png)

![2-[3-(3,4-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2530246.png)
